molecular formula C28H33N3O5S2 B2469930 ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-90-5

ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2469930
CAS No.: 449782-90-5
M. Wt: 555.71
InChI Key: UBPQUJGUFJFJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex molecule belonging to the tetrahydrothieno[2,3-c]pyridine class. Its core scaffold features a bicyclic thiophene-pyridine system substituted with tetramethyl groups at positions 5 and 7, an ethyl ester at position 3, and a 4-(N-methyl-N-phenylsulfamoyl)benzamido moiety at position 2. This compound is hypothesized to exhibit bioactivity related to inflammation or oncology, based on structural parallels with derivatives reported in the literature .

Synthesis of such derivatives typically involves condensation reactions between substituted benzamides and tetrahydrothieno[2,3-c]pyridine precursors, often employing reagents like chloroacetic acid or sodium ethoxide under reflux conditions . While direct data on this specific compound’s synthesis are absent in the provided evidence, analogous methods from and suggest feasible pathways involving coupling of sulfamoyl benzamido groups to the tetrahydrothienopyridine core.

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5S2/c1-7-36-26(33)22-21-17-27(2,3)30-28(4,5)23(21)37-25(22)29-24(32)18-13-15-20(16-14-18)38(34,35)31(6)19-11-9-8-10-12-19/h8-16,30H,7,17H2,1-6H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPQUJGUFJFJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a complex structure that includes a thieno[2,3-c]pyridine core, sulfonamide functional groups, and multiple methyl substitutions. This structural diversity may contribute to its biological activity.

  • Inhibition of Enzymatic Activity : Compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, thieno[2,3-c]pyridine derivatives have been studied for their ability to inhibit kinases involved in cancer proliferation and survival pathways.
  • Antimicrobial Properties : Sulfonamide groups are known for their antimicrobial activity. They inhibit bacterial growth by targeting folic acid synthesis pathways, which could imply that the compound may possess similar antimicrobial effects.
  • Anti-inflammatory Effects : Some derivatives of pyridine and thienopyridine have shown anti-inflammatory properties by modulating cytokine production and signaling pathways associated with inflammation.

Case Studies and Research Findings

  • Cancer Research : A study on thieno[2,3-c]pyridine derivatives demonstrated that certain modifications led to enhanced potency against cancer cell lines by targeting specific kinases like PLK1 (Polo-like kinase 1) .
  • Antimicrobial Activity : Research has indicated that sulfonamide-containing compounds exhibit significant activity against a range of bacterial strains. For example, sulfamethoxazole has been widely used for its effectiveness against urinary tract infections .
  • Pharmacological Studies : In pharmacological studies, compounds with similar scaffolds have been evaluated for their ability to modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders .

Data Table of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAnticancer (PLK1 inhibitor)
Compound BStructure BAntimicrobial (Gram-positive bacteria)
Compound CStructure CAnti-inflammatory (Cytokine modulation)

Scientific Research Applications

The compound ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and drug development. This detailed article explores its applications, supported by research findings and case studies.

Structural Features

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of sulfonamide and amide functional groups enhances its pharmacological profile.

Medicinal Chemistry

The compound's unique structure suggests a variety of potential therapeutic applications:

  • Anticancer Activity :
    • Mechanism of Action : Studies indicate that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. This has been observed in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
    • Case Study : A derivative of the compound demonstrated significant cytotoxic effects against MCF-7 cells, leading to G1 phase arrest and apoptosis through mitochondrial pathways.
  • Neuroprotective Effects :
    • Related thienopyridine compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
    • Research Findings : In models of oxidative stress, these compounds reduced neuronal cell death and improved cellular viability.
  • Enzyme Inhibition :
    • The compound may inhibit enzymes like human phenylethanolamine N-methyltransferase (hPNMT), which plays a role in catecholamine biosynthesis. This inhibition could have implications for managing conditions like hypertension and depression.

In vitro studies have demonstrated the compound's ability to modulate cellular pathways:

  • Cell Proliferation Studies : The compound has been evaluated for its effects on cell viability across various cancer cell lines.
  • Gene Expression Modulation : It influences the expression of key genes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydrothieno[2,3-c]pyridine scaffold is versatile, with bioactivity modulated by substituents at positions 2, 3, and 4. Below is a comparative analysis of key derivatives:

Compound Name & Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source
Target Compound : Ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-... - 4-(N-Methyl-N-phenylsulfamoyl)benzamido
- Ethyl ester
- Tetramethyl
~547.5 (estimated) Hypothesized TNF-α inhibition or antitubulin activity (based on structural analogs) N/A
Compound 7b () - 3-(Trifluoromethyl)benzoylthiourea
- Carboxamide
547.1091 Not explicitly stated; likely evaluated for anti-inflammatory or antitumor activity
N-(3-Cyano-5,5,7,7-tetramethyl-...-4-methoxybenzamide () - 4-Methoxybenzamido
- Cyano group
369.483 Unspecified; cyano group may enhance binding affinity or metabolic stability
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-... () - 3,4,5-Trimethoxyanilino
- Acetyl group
421.3 Antitubulin activity; IC₅₀ values in nanomolar range against cancer cell lines
Ethyl 6-methyl-2-(3-phenylthioureido)-... () - Phenylthioureido
- Methyl group at position 6
386 (estimated) Structural data only; thioureido group may influence solubility or potency
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-... () - Dimethylsulfamoyl
- Methyl groups at N and position 6
~466.6 (estimated) Unspecified; dimethylsulfamoyl may enhance pharmacokinetic properties

Pharmacokinetic and Physicochemical Properties

  • Sulfamoyl vs. Sulfonamide : The N-methyl-N-phenylsulfamoyl group in the target compound differs from the dimethylsulfamoyl group in . The former’s bulkier phenyl group may hinder membrane permeability but improve target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.